- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
Cas no 912445-05-7 (Veliparib dihydrochloride)

Veliparib dihydrochloride structure
商品名:Veliparib dihydrochloride
CAS番号:912445-05-7
MF:C13H17ClN4O
メガワット:280.753281354904
MDL:MFCD12407402
CID:822509
PubChem ID:45480520
Veliparib dihydrochloride 化学的及び物理的性質
名前と識別子
-
- ABT888
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide,dihydrochloride
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide dihydrochloride
- ABT-888
- ABT-888 (hydrochloride)
- ABT888 2HCl
- ABT-888 2HCl
- Veliparib (dihydrochloride)
- ABT888 dihydrochloride
- ABT-888 dihydrochloride
- Veliparib dihydrochloride
- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]-, dihydrochloride (9CI)
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB)
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)
- BCP09427
- Veliparib (ABT-888 hydrochloride)
- DB-078941
- Veliparib dihydrochloride; ABT-888 dihydrochloride
- AKOS030231611
- SCHEMBL19328639
- AC-30346
- MFCD12407402
- HMS3295I11
- NSC-737664
- HY-10130
- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-4-carboxamide dihydrochloride
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4- carboxamide
- ABT-888 HCl
- DTXSID30670432
- Veliparib hydrochloride
- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide, dihydrochloride
- SCHEMBL2368883
- 912445-05-7 (HCl)
- AS-17023
- CS-0077
- Veliparib (ABT-888)
- EX-A2823
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride
- J-505212
- HMS3426E03
- 912445-05-7
- Veliparib 2HCl; ABT-888
- SB16479
- ABT888 hydrochloride
-
- MDL: MFCD12407402
- インチ: 1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1
- InChIKey: QYPDWBAPZGSIDY-BTQNPOSSSA-N
- ほほえんだ: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N.Cl
計算された属性
- せいみつぶんしりょう: 316.085767g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 316.085767g/mol
- 単一同位体質量: 316.085767g/mol
- 水素結合トポロジー分子極性表面積: 83.8Ų
- 重原子数: 20
- 複雑さ: 348
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 3
じっけんとくせい
- PSA: 4.07740
- LogP: 3.00000
Veliparib dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Veliparib dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10130-10mg |
Veliparib dihydrochloride |
912445-05-7 | 99.96% | 10mg |
¥800 | 2024-05-24 | |
MedChemExpress | HY-10130-100mg |
Veliparib dihydrochloride |
912445-05-7 | 99.96% | 100mg |
¥3600 | 2024-05-24 | |
abcr | AB462661-250 mg |
Veliparib dihydrochloride; . |
912445-05-7 | 250MG |
€838.30 | 2023-07-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411S-50mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB) |
912445-05-7 | 98% | 50mg |
¥1049.27 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411S-100mg |
(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB) |
912445-05-7 | 98% | 100mg |
¥1923.67 | 2025-01-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2105-10mg |
Veliparib dihydrochloride |
912445-05-7 | 98% | 10mg |
¥ 671 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2105-200mg |
Veliparib dihydrochloride |
912445-05-7 | 98% | 200mg |
¥ 5234 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202901B-25 mg |
ABT-888, |
912445-05-7 | ≥97% | 25mg |
¥3,234.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202901A-5mg |
ABT-888, |
912445-05-7 | ≥97% | 5mg |
¥1203.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202901B-25mg |
ABT-888, |
912445-05-7 | ≥97% | 25mg |
¥3234.00 | 2023-09-05 |
Veliparib dihydrochloride 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: N-Methyl-2-pyrrolidone ; 2 h, rt
1.2 Reagents: Benzylamine ; rt
2.1 overnight, rt → 90 °C
2.2 Reagents: Benzylamine
3.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
1.2 Reagents: Benzylamine ; rt
2.1 overnight, rt → 90 °C
2.2 Reagents: Benzylamine
3.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
リファレンス
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
ごうせいかいろ 3
はんのうじょうけん
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
リファレンス
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C
2.2 overnight, rt
3.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
4.1 -
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C
2.2 overnight, rt
3.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
4.1 -
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C
1.2 overnight, rt
2.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 overnight, rt
2.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
ごうせいかいろ 8
はんのうじょうけん
1.1 overnight, rt → 90 °C
1.2 Reagents: Benzylamine
2.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
1.2 Reagents: Benzylamine
2.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C
リファレンス
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase InhibitorJournal of Organic Chemistry, 2019, 84(8), 4837-4845,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of CancerJournal of Medicinal Chemistry, 2009, 52(2), 514-523,
Veliparib dihydrochloride Raw materials
- 1-Pyrrolidinecarboxylic acid, 2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-, 1,1-dimethylethyl ester, (2R)-
- (2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
- 1-[(benzyloxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
- benzyl 2-(2-amino-3-carbamoylphenylcarbamoyl)-2-methylpyrrolidine-1-carboxylate
- 2,3-Diaminobenzamide dihydrochloride
- Imidazole
- 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Veliparib dihydrochloride Preparation Products
Veliparib dihydrochloride 関連文献
-
1. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small moleculeQiuye Zhao,Tianlong Lan,Shang Su,Yu Rao Chem. Commun. 2019 55 369
-
Cyril Ronco,Anthony R. Martin,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 295
-
Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164
-
Iqubal Singh,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2019 17 5349
-
5. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisationWay W. Wong,Sophia F. O'Brien-Gortner,Robert F. Anderson,William R. Wilson,Michael P. Hay,Benjamin D. Dickson RSC Med. Chem. 2023 14 1309
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:912445-05-7)1592732-453-0

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:912445-05-7)Veliparib dihydrochloride

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):198.0/336.0